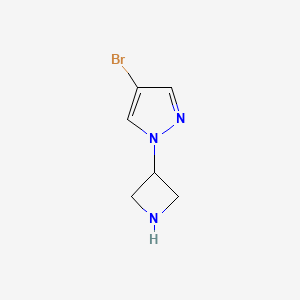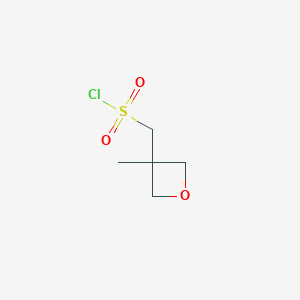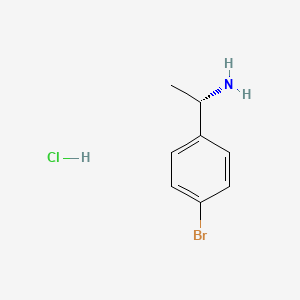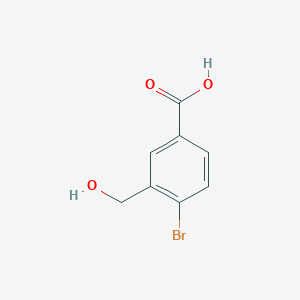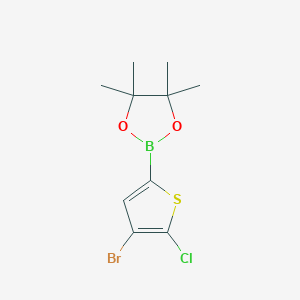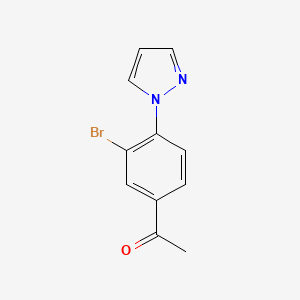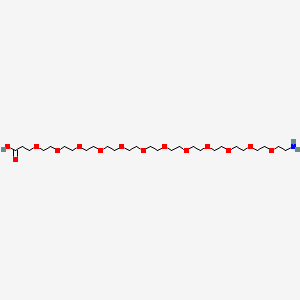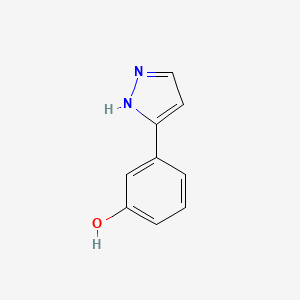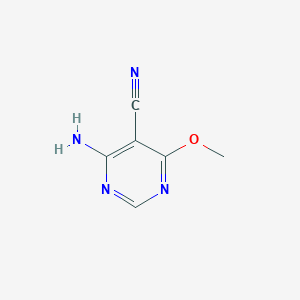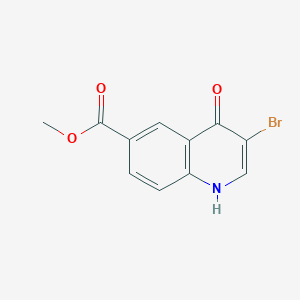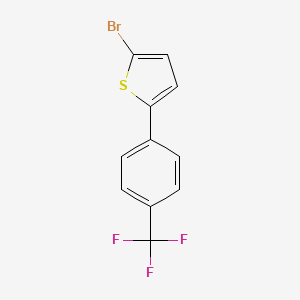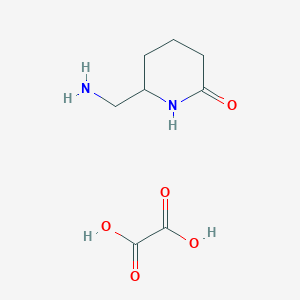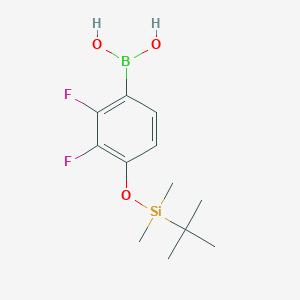
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Vue d'ensemble
Description
4-(tert-Butyldimethylsilyloxy)phenylboronic Acid is a type of boronic acid that contains varying amounts of anhydride .
Synthesis Analysis
The synthesis of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid involves various chemical reactions. It’s used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid consists of carbon, hydrogen, boron, oxygen, and silicon atoms. The linear formula for a similar compound is (CH3)3CSi(CH3)2OC6H4B(OH)2 .Chemical Reactions Analysis
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is involved in various chemical reactions. It’s used as a starting material for the synthesis of red electroluminescent polyfluorenes and is also involved in the synthesis of biologically active molecules including Phenylpyridone derivatives as MCH1R antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid include a molecular weight of 252.19, a solid form, and a melting point of 194-198 °C .Applications De Recherche Scientifique
-
Synthesis and Applications in Organic Chemistry
- This compound is a valuable intermediate for organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates.
- By incorporating the 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid into the reaction scheme, scientists can introduce a fluorophenyl group with a protected hydroxyl moiety into the target molecule.
- The TBS group can then be selectively removed later in the synthesis process to reveal the free hydroxyl group.
-
Synthesis of Bioactive Molecules
- Fluorine substitution can enhance the biological properties of drugs. Researchers have utilized 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid to synthesize novel fluorinated analogs of bioactive molecules, potentially leading to new drug candidates.
-
Development of Functional Materials
- Fluorophenyl groups can influence the properties of materials such as polymers and organic electronics. Scientists have employed 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid to create new functional materials with tailored properties.
-
Protein-Protein Interaction Studies
- Fluorophenylboronic acids can be used as probes to study protein-protein interactions. The unique properties of the fluorophenyl group allow researchers to monitor binding events and elucidate protein function.
-
Synthesis of Biologically Active Natural Products
- The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .
- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- These indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
-
Protection of Hydroxyl Compounds
- The tert-butyldimethylsilyloxy group is approximately 10,000 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable as a protecting group .
- This group can be introduced into a variety of organic compounds, protecting the hydroxyl group during reactions .
- The protected group can then be selectively removed later in the synthesis process .
-
Protection of Hydroxyl Compounds
- The tert-butyldimethylsilyloxy group is approximately 10,000 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable as a protecting group .
- This group can be introduced into a variety of organic compounds, protecting the hydroxyl group during reactions .
- The protected group can then be selectively removed later in the synthesis process .
Safety And Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODXXNHIJRLFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716583 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |
CAS RN |
870646-83-6 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



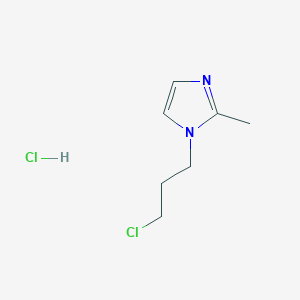
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
